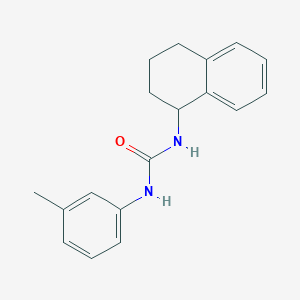
N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
説明
N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, also known as TH-NMPU, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of urea derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea acts as a competitive antagonist of the NMDA receptor. It binds to the receptor at the glycine-binding site and prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor. This results in the inhibition of the receptor's ion channel and the suppression of synaptic transmission. N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has also been found to modulate the activity of other ionotropic glutamate receptors, including AMPA and kainate receptors.
Biochemical and Physiological Effects
N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and stroke. N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has also been found to have neuroprotective effects against excitotoxicity and oxidative stress. In addition, N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to modulate the release of various neurotransmitters, including dopamine and serotonin.
実験室実験の利点と制限
N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has several advantages for lab experiments. It is a highly selective antagonist of the NMDA receptor, which allows for the specific modulation of this receptor without affecting other receptors. N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is also a potent and long-lasting antagonist, which allows for sustained inhibition of the NMDA receptor. However, N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. In addition, N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has poor solubility in aqueous solutions, which can limit its use in some experimental protocols.
将来の方向性
There are several future directions for the study of N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. One area of research is the development of new analogs of N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea with improved pharmacological properties. Another area of research is the investigation of the role of NMDA receptors in various neurological disorders and the potential therapeutic applications of N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. In addition, the use of N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in combination with other compounds, such as antioxidants and anti-inflammatory agents, could enhance its neuroprotective effects. Finally, the development of new methods for the synthesis of N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea could improve its accessibility and reduce its cost.
Conclusion
In conclusion, N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is a highly selective antagonist of the NMDA receptor that has been extensively studied for its potential use in scientific research. Its synthesis method has been optimized, and it has been found to exhibit a range of biochemical and physiological effects. N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has advantages and limitations for lab experiments, and there are several future directions for its study. The use of N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in neuroscience research could lead to a better understanding of the role of NMDA receptors in neurological disorders and the development of new therapeutic strategies.
科学的研究の応用
N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been extensively studied for its potential use in scientific research. One of the major applications of N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is in the field of neuroscience. N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and learning and memory processes. N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been used to study the role of NMDA receptors in various neurological disorders, including Alzheimer's disease, stroke, and traumatic brain injury.
特性
IUPAC Name |
1-(3-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-6-4-9-15(12-13)19-18(21)20-17-11-5-8-14-7-2-3-10-16(14)17/h2-4,6-7,9-10,12,17H,5,8,11H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNHXYAZDZPGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-ethoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4842415.png)
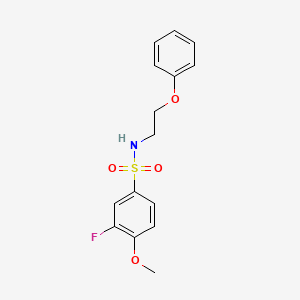
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4842423.png)
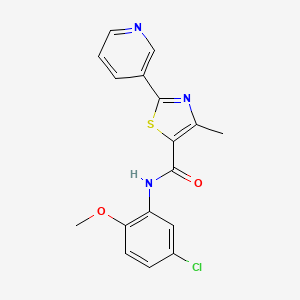
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4842432.png)
![5-(3-methoxyphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4842440.png)
![5-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]pentanenitrile](/img/structure/B4842444.png)
![1-allyl-5-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)-1H-tetrazole](/img/structure/B4842470.png)
![5-{[(2,6-difluorophenyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B4842474.png)
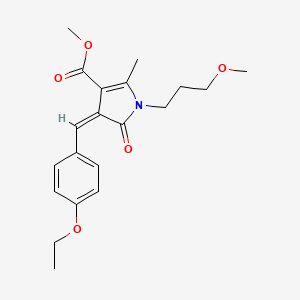
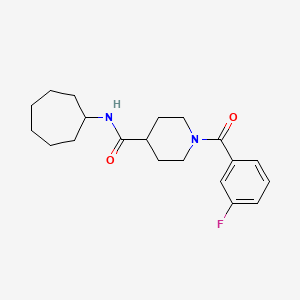
![N-[3-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4842494.png)
![2-(4-bromophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4842507.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4842520.png)